Photoredox Suzuki coupling using alkyl boronic acids and esters†
Organic Chemistry Frontiers Pub Date: 2023-12-14 DOI: 10.1039/D3QO01838E
Abstract
Herein, we report a novel methodology for the one-step synthesis of olefins via a transition metal-free pathway. The key step involved photo-induced deborylative radical initiation of an activated boronate complex followed by chemoselective vinylation, allylation and alkynylation in a one-pot manner.
Recommended Literature
- [1] Contents list
- [2] Front cover
- [3] Hydrothermal synthesis, ab-initio structure determination and NMR study of the first mixed Cu–Al fluorinated MOF†
- [4] Chimeric GNA/DNA metal-mediated base pairs†
- [5] Sugar silanes: versatile reagents for stereocontrolled glycosylation via intramolecular aglycone delivery†
- [6] Back cover
- [7] Simultaneous determinations in flow injection analysis. A review
- [8] Simple production of cellulose nanofibril microcapsules and the rheology of their suspensions
- [9] Copper ferrite–graphene hybrid: a highly efficient magnetic catalyst for chemoselective reduction of nitroarenes†
- [10] Primitive chain network simulations for the interrupted shear response of entangled polymeric liquids
Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 16929-05-8
-
CAS no.: 12025-32-0